molecular formula C6H8N2O2 B8542209 5-Formylaminomethyl-3-methylisoxazole

5-Formylaminomethyl-3-methylisoxazole

Cat. No.: B8542209
M. Wt: 140.14 g/mol
InChI Key: VUXRPCHQEBBTFU-UHFFFAOYSA-N
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Description

5-Formylaminomethyl-3-methylisoxazole is a substituted isoxazole derivative characterized by a formylaminomethyl (-CH₂NHCHO) group at the 5-position and a methyl group at the 3-position of the isoxazole ring. Isoxazoles are heterocyclic aromatic compounds containing oxygen and nitrogen atoms, widely studied for their pharmacological and synthetic utility. The formylaminomethyl substituent introduces both hydrogen-bonding capacity and steric bulk, which can influence solubility, reactivity, and biological activity.

Properties

Molecular Formula

C6H8N2O2

Molecular Weight

140.14 g/mol

IUPAC Name

N-[(3-methyl-1,2-oxazol-5-yl)methyl]formamide

InChI

InChI=1S/C6H8N2O2/c1-5-2-6(10-8-5)3-7-4-9/h2,4H,3H2,1H3,(H,7,9)

InChI Key

VUXRPCHQEBBTFU-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=C1)CNC=O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 5-Formylaminomethyl-3-methylisoxazole with key analogs based on substituents, physicochemical properties, and biological activities:

Compound Substituents Molecular Weight (g/mol) Melting Point (°C) Key Biological Activities References
This compound 5-CH₂NHCHO, 3-CH₃ ~168.17 (calculated) Not reported Hypothesized: Antimicrobial, enzyme inhibition Inferred
5-Amino-3-methylisoxazole 5-NH₂, 3-CH₃ 98.10 210–242 (derivatives) Antimicrobial, anti-inflammatory
5-Amino-4-chloro-3-methylisoxazole 5-NH₂, 4-Cl, 3-CH₃ 147.58 Not reported Synthetic intermediate for pharmaceuticals
Ethyl 5-methylisoxazole-3-carboxylate 5-CH₃, 3-COOEt 155.15 Not reported Precursor for drug synthesis
Sulfamethoxazole Related Compound C 5-NH₂, 3-CH₃ (as 5-methylisoxazol-3-amine) 98.10 Not reported Impurity in sulfamethoxazole synthesis

Key Structural and Functional Differences

Substituent Effects on Reactivity: The formylaminomethyl group in this compound introduces a reactive aldehyde moiety, enabling participation in Schiff base formation or nucleophilic additions. This contrasts with the simpler amino group in 5-Amino-3-methylisoxazole, which primarily engages in hydrogen bonding .

Physicochemical Properties: Derivatives of 5-Amino-3-methylisoxazole exhibit high melting points (210–242°C), attributed to strong intermolecular hydrogen bonding via the amino group. The formylaminomethyl analog likely has a lower melting point due to reduced symmetry and increased steric hindrance . Ethyl carboxylate derivatives (e.g., Ethyl 5-methylisoxazole-3-carboxylate) are more lipophilic, favoring membrane permeability in drug design .

Biological Activity: 5-Amino-3-methylisoxazole derivatives (e.g., compounds 11i–11m in ) show anti-inflammatory and antimicrobial activities, with potency linked to electron-withdrawing substituents (e.g., nitro or chloro groups) on the xanthenone moiety . Sulfamethoxazole-related compounds (e.g., 5-methylisoxazol-3-amine) are pharmacopeial standards, emphasizing their role in quality control for sulfonamide antibiotics .

Preparation Methods

Hydrazone-Mediated Cyclization (Three-Step Process)

Key Steps :

  • Acetyl Acetonitrile Formation :

    • Reactants : Acetonitrile, ethyl acetate, and a metal base (NaH, n-BuLi, or LDA).

    • Conditions : Solvent-free or in THF at 65–85°C.

    • Intermediate : Acetyl acetonitrile (yield: 88–90%).

  • Hydrazone Synthesis :

    • Reactants : Acetyl acetonitrile, p-toluenesulfonyl hydrazide.

    • Conditions : Reflux in methanol/ethanol for 2 hours.

    • Intermediate : White crystalline hydrazone (HPLC purity: 99%).

  • Ring-Closure and Formylation :

    • Reactants : Hydrazone, hydroxylamine hydrochloride, potassium carbonate.

    • Conditions : Tetrahydrofuran (THF) or diethoxymethane at 65–80°C, pH adjustment to 10–12.

    • Product : 3-Amino-5-methylisoxazole (yield: 78–80%), followed by formylation using formic acid/acetic anhydride.

Advantages : High purity (>98.7% HPLC), scalable.
Limitations : Use of toxic solvents (THF) and multiple purification steps.

Nitrile Reduction and Subsequent Formylation

Procedure :

  • Nitrile Intermediate Synthesis :

    • Reactants : 2-Bromocrotononitrile or tetrolonitrile with hydroxyurea.

    • Conditions : Alkaline medium (pH 10.1–13), inert solvents (methanol/dioxane).

    • Intermediate : 3-Amino-5-methylisoxazole (yield: 90–95%).

  • Aminomethyl Introduction :

    • Reduction : Catalytic hydrogenation (H₂/Pd-C) or LiAlH₄ reduces nitrile to aminomethyl.

  • Formylation :

    • Reagents : Formic acid, acetic formic anhydride.

    • Conditions : Room temperature, 12–24 hours.

    • Product : 5-Formylaminomethyl-3-methylisoxazole (yield: ~70–75%).

Advantages : Direct pathway from nitrile precursors.
Limitations : Requires high-pressure conditions for hydrogenation.

One-Pot Condensation Using Aldehydes

Reactants :

  • Ethyl acetoacetate, hydroxylamine hydrochloride, and aldehydes (e.g., chloral).

Conditions :

  • Sodium acetate catalyst, ethanol/water solvent, reflux (80°C, 6 hours).

  • Mechanism : Cyclocondensation forms the isoxazole ring, with simultaneous formyl group incorporation.

Yield : 65–75% (varies with aldehyde reactivity).

Advantages : Simplified workflow, avoids intermediate isolation.
Limitations : Moderate yields due to competing side reactions.

Comparative Analysis of Methods

Method Key Reactants Yield Purity (HPLC) Key Advantages Limitations
Hydrazone CyclizationAcetonitrile, hydrazide78–80%98.7–99%High purity, scalableToxic solvents, multi-step
Nitrile ReductionNitriles, hydroxyurea70–75%95–98%Direct formylation post-reductionHigh-pressure conditions
One-Pot CondensationEthyl acetoacetate, aldehyde65–75%90–93%Simplified processModerate yields, side products

Mechanistic Insights

  • Formylation Dynamics : The formylaminomethyl group is introduced via nucleophilic acyl substitution, where the amine attacks a formylating agent (e.g., formic acid mixed anhydride).

  • Steric Effects : The methyl group at the 3-position directs electrophilic substitution to the 5-position, favoring regioselectivity.

  • pH Sensitivity : Alkaline conditions (pH 10–12) are critical for stabilizing intermediates during cyclization.

Challenges and Optimization Strategies

  • Purification : Column chromatography (silica gel, hexane/EtOAc) is essential for removing isomers.

  • Solvent Selection : Replacement of THF with 2-methyltetrahydrofuran improves safety profiles without compromising yield.

  • Catalyst Screening : Sodium acetate outperforms K₂CO₃ in one-pot syntheses by reducing side reactions .

Q & A

Basic Research Questions

Q. What established synthetic routes are available for 5-Formylaminomethyl-3-methylisoxazole, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via cycloaddition of nitrile oxides with alkynes under hypervalent iodine catalysis, as demonstrated in isoxazole derivatives . Key conditions include solvent choice (e.g., dichloromethane), temperature control (0°C to room temperature), and catalyst loading (e.g., iodobenzene diacetate). Post-synthesis purification via column chromatography with ethyl acetate/hexane mixtures ensures high purity . Oxidation and reduction steps (e.g., using NaBH₄ or KMnO₄) on intermediates like Ethyl 5-formyl-3-methylisoxazole-4-carboxylate can modulate functional groups .

Q. How is the molecular structure of this compound confirmed experimentally?

  • Methodology : Use a combination of spectroscopic and crystallographic techniques:

  • NMR : Analyze 1H^1H and 13C^{13}C spectra to verify substituent positions (e.g., methyl and formyl groups) .
  • X-ray crystallography : Determine bond lengths (e.g., C–N = 1.30–1.41 Å, N–O = 1.40–1.43 Å) and dihedral angles between aromatic rings .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with mass accuracy <5 ppm .

Advanced Research Questions

Q. What strategies resolve discrepancies in reported biological activities of this compound derivatives?

  • Methodology :

  • Comparative assays : Re-evaluate activity under standardized conditions (e.g., fixed cell lines, consistent IC₅₀ protocols) to isolate experimental variables .
  • Computational modeling : Use DFT calculations or molecular docking to predict binding affinities and compare with empirical data .
  • Meta-analysis : Aggregate data from multiple studies (e.g., triazole and isoxazole hybrids) to identify trends in structure-activity relationships (SAR) .

Q. How can regioselectivity challenges in nitrile oxide cycloadditions during synthesis be mitigated?

  • Methodology :

  • Catalyst optimization : Hypervalent iodine reagents (e.g., PhI(OAc)₂) enhance regioselectivity by stabilizing transition states .
  • Substituent effects : Electron-withdrawing groups on nitrile oxides favor 3,5-disubstituted isoxazole formation .
  • Solvent screening : Polar aprotic solvents (e.g., DMF) improve reaction control and reduce side products .

Q. What are the critical considerations for optimizing reaction conditions to enhance purity?

  • Methodology :

  • Temperature gradients : Stepwise heating (e.g., 0°C → 25°C) minimizes decomposition of sensitive intermediates .
  • Purification : Use preparative HPLC with C18 columns and acetonitrile/water gradients for challenging separations .
  • In-line monitoring : Employ FTIR or Raman spectroscopy to track reaction progress and identify byproducts early .

Safety and Analytical Protocols

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodology :

  • PPE : Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
  • Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile intermediates (e.g., thionyl chloride) .
  • Waste disposal : Neutralize acidic/basic residues before disposal in designated hazardous waste containers .

Data Interpretation and Reporting

Q. How should researchers address conflicting spectroscopic data for this compound analogs?

  • Methodology :

  • Cross-validation : Compare NMR data with crystallographic results to confirm substituent positions .
  • Isotopic labeling : Use 15N^{15}N- or 13C^{13}C-labeled compounds to resolve overlapping signals in complex spectra .
  • Collaborative studies : Share raw data with third-party labs for independent verification .

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